1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core. Key structural elements include:
- 1-(4-ethylphenyl) substituent: A hydrophobic aromatic group at position 1, which may enhance membrane permeability and target binding via π-π interactions .
- 5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl) group: A methyl-linked 1,2,4-oxadiazole ring substituted with a 4-(methylsulfanyl)phenyl moiety. The oxadiazole scaffold is known for metabolic stability, while the methylsulfanyl group may modulate solubility and electron density .
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-3-15-4-8-17(9-5-15)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)16-6-10-18(32-2)11-7-16/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDTSHTAUNHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using propylsulfonyl chloride in the presence of a base such as triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated indole with 2-ethoxyaniline and a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethylphenyl group and a methylsulfanyl phenyl group linked through an oxadiazole moiety. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell signaling pathways that regulate growth and apoptosis.
- Case Studies : Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that showed promising results against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer) .
Anticonvulsant Properties
The anticonvulsant potential of related compounds has been explored through various pharmacological tests:
- Animal Models : Compounds similar to the target molecule have demonstrated efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.
- Findings : Certain derivatives showed median effective doses significantly lower than standard anticonvulsant medications, suggesting a strong potential for further development .
Antimicrobial Activity
Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Research Findings : In vitro assays have shown effectiveness against a range of bacterial strains, highlighting their potential as novel antimicrobial agents .
Synthetic Approaches
The synthesis of 1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methodologies:
- Multicomponent Reactions : These methods allow for the simultaneous formation of multiple bonds and functional groups.
- Stepwise Synthesis : Traditional organic synthesis techniques can also be employed to construct the compound through sequential reactions involving intermediates.
Yield and Purity
Studies report varying yields depending on the synthetic route chosen. Purification techniques such as recrystallization or chromatography are essential to obtain high-purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Challenges in Comparative Analysis
Structural Sensitivity: Minor changes (e.g., replacing oxadiazole with triazole) drastically alter binding affinity (ΔpIC₅₀: 1.2–2.0) due to disrupted interactions with kinase ATP pockets .
Data Heterogeneity : Bioactivity data from diverse assays (e.g., NCI-60 vs. kinase panels) complicate direct comparisons .
Similarity Thresholds : Tanimoto scores >0.8 (per US-EPA guidelines) are required for reliable read-across predictions, limiting the utility of moderately similar compounds .
Biological Activity
The compound 1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1189975-88-9) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidin core substituted with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1189975-88-9 |
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of reactive oxygen species (ROS) leading to cell death and disruption of the cell cycle.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : The ability to induce apoptosis is a significant aspect of its anticancer activity, potentially through the activation of caspases and other apoptotic markers.
Case Studies and Research Findings
Several studies have reported on the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Activity : A recent study published in ACS Omega highlighted the synthesis of novel pyrazolo derivatives that showed promising antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- COX Inhibition : Research indicated that certain derivatives displayed potent COX-II inhibitory activity, suggesting potential applications as anti-inflammatory agents alongside their anticancer properties .
- Cytotoxicity Evaluation : In vitro assays demonstrated that compounds similar to our target compound exhibited cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value in the low micromolar range for related compounds against prostate cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
